molecular formula C8H17ClN2 B1470853 4-Methylcyclohexane-1-carboximidamide hydrochloride CAS No. 1394041-24-7

4-Methylcyclohexane-1-carboximidamide hydrochloride

Cat. No.: B1470853
CAS No.: 1394041-24-7
M. Wt: 176.69 g/mol
InChI Key: AHVQXPKGJVRCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylcyclohexane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohexane-1-carboximidamide hydrochloride typically involves the reaction of 4-methylcyclohexanone with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (20-40°C)

    Solvent: Common solvents such as ethanol or methanol

    Catalysts: Acid catalysts like hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: 4-methylcyclohexanone, amine, and hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Reduction reactions can yield amines or other reduced forms

    Substitution: Nucleophilic substitution reactions can replace the imidamide group with other functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products

    Oxidation Products: Carboxylic acids

    Reduction Products: Amines

    Substitution Products: Various substituted cyclohexane derivatives

Scientific Research Applications

4-Methylcyclohexane-1-carboximidamide hydrochloride is utilized in numerous scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis

    Industry: Employed in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 4-Methylcyclohexane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity

    Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane-1-carboximidamide hydrochloride
  • 4-Ethylcyclohexane-1-carboximidamide hydrochloride
  • 4-Methylcyclohexane-1-carboxamide hydrochloride

Uniqueness

4-Methylcyclohexane-1-carboximidamide hydrochloride is unique due to its specific methyl substitution on the cyclohexane ring, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methylcyclohexane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h6-7H,2-5H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVQXPKGJVRCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexane-1-carboximidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methylcyclohexane-1-carboximidamide hydrochloride
Reactant of Route 3
4-Methylcyclohexane-1-carboximidamide hydrochloride
Reactant of Route 4
4-Methylcyclohexane-1-carboximidamide hydrochloride
Reactant of Route 5
4-Methylcyclohexane-1-carboximidamide hydrochloride
Reactant of Route 6
4-Methylcyclohexane-1-carboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.